
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular formula of the compound is C29H19ClN2O4 . The average mass is 494.925 Da and the monoisotopic mass is 494.103333 Da .Chemical Reactions Analysis
Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . An effective, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols affords benzofurans and isochromenes chemo- and regioselectively .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research shows the synthesis of novel derivatives that display significant antimicrobial activity. For instance, the synthesis, characterization, and antimicrobial screening of novel carboxamide derivatives have been explored, indicating their efficacy against a range of pathogenic microorganisms, including both gram-positive and gram-negative bacteria (Idrees, Kola, & Siddiqui, 2019). Similarly, other studies have focused on the development of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, showcasing antibacterial effects and highlighting the methodological advantages such as clean reactions and environmentally friendly approaches (Pouramiri, Tavakolinejad Kermani, & Khaleghi, 2017).
Photochemical and Photodynamic Applications
The study of photochromic dyes, such as naphthopyran dyes, reveals the importance of intramolecular hydrogen bonding and host materials on their functional applications. This research is critical for developing advanced materials with specific optical properties, showing that such dyes can undergo significant absorption characteristic shifts influenced by structural adjustments (Fang et al., 2015).
Anticholinesterase Activity for Neurodegenerative Diseases
Compounds related to N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and tested for anticholinesterase activity, targeting conditions like Alzheimer's disease. The structure-activity relationship (SAR) studies demonstrate that certain modifications can significantly enhance anti-AChE activity, offering insights into designing more effective treatments for neurodegenerative diseases (Ghanei-Nasab et al., 2016).
Antioxidant and Antibacterial Agents
The one-pot synthesis of indolyl-4H-chromene-3-carboxamides has shown that these compounds possess good antioxidant and antibacterial activities. This indicates the potential for developing new therapeutic agents that could manage oxidative stress and bacterial infections effectively (Subbareddy & Sumathi, 2017).
Orientations Futures
The compound offers potential applications in diverse fields due to its unique properties and structure, making it a promising material for further exploration. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Propriétés
IUPAC Name |
N-[2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15ClN2O5/c26-15-9-11-16(12-10-15)27-24(30)22-21(17-6-2-4-8-20(17)32-22)28-23(29)18-13-14-5-1-3-7-19(14)33-25(18)31/h1-13H,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYKJYEIBQPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-chlorophenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

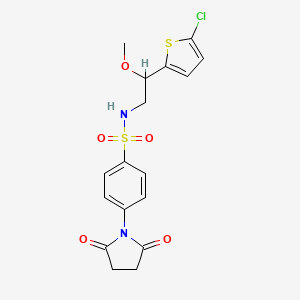
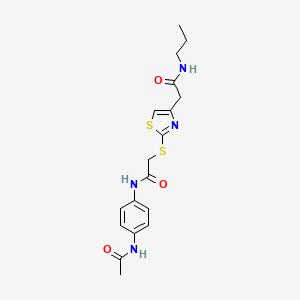

![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)
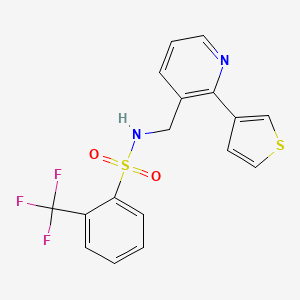
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2887081.png)
![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)
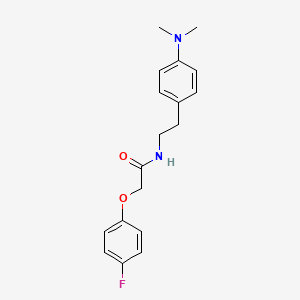
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)
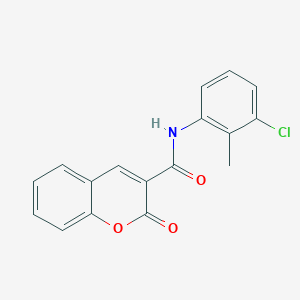
![5-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2887091.png)